N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S2/c19-13-9-5-4-8-12(13)16(24)22-17-15(11-6-2-1-3-7-11)21-18(26-17)25-10-14(20)23/h1-9H,10H2,(H2,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJIXSKBAINOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-fluorobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Amino-Oxoethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with an amino-oxoethylthio group.
Attachment of the Fluorobenzamide Group: The final step involves the coupling of the thiazole derivative with 2-fluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino-oxoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and fluorobenzamide group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several bioactive molecules, including triazole, benzamide, and thioether-containing derivatives. Below is a comparative analysis based on substituents, synthesis, and biological activities:
Key Observations
Thiazole vs. Triazole Cores: The target compound’s thiazole core (vs. triazole in AS111) may confer distinct electronic and steric properties.
Substituent Effects: Fluorine: The 2-fluorobenzamide group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., AS111’s arylacetamide). Fluorine’s electronegativity may also strengthen target binding via dipole interactions . Amino-Oxoethylthio Side Chain: This group’s amide functionality contrasts with simpler methylthio groups (e.g., Compound 15 in ). The amide may improve solubility via hydrogen bonding, a critical factor in drug design .
Biological Activity: Anti-inflammatory activity in AS111 (triazole derivative) suggests that thioether-linked acetamides can modulate inflammatory pathways. The target compound’s thiazole core and fluorinated benzamide may target similar pathways with enhanced specificity .
Synthesis :
- The target compound’s synthesis likely involves S-alkylation of a thiazole-thiol intermediate with α-halogenated acetamide derivatives, analogous to methods in and .
Data Table: Physicochemical Properties (Inferred)
Biological Activity
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-fluorobenzamide is a complex organic compound notable for its unique structural features, including a thiazole ring and an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The compound's molecular formula and structure suggest multiple functional groups that may interact with various biological targets. The thiazole moiety is particularly significant as it is commonly associated with diverse pharmacological properties.
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to antimicrobial and anticancer activities |
| Amide Group | Enhances interaction with biological macromolecules |
| Fluorine Substitution | Potentially increases lipophilicity and bioavailability |
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Activity : The thiazole component has been linked to antimicrobial effects, making this compound a candidate for further investigation in treating infections.
- Anticancer Properties : Similar thiazole derivatives have shown promise in inhibiting tumor growth, suggesting potential applications in oncology.
- Cytotoxicity : Initial cytotoxicity assays indicate moderate activity against various cancer cell lines, warranting more extensive testing.
1. Antimicrobial Activity
Research has demonstrated that compounds structurally related to this compound possess significant antimicrobial properties. For example, a study highlighted the effectiveness of thiazole derivatives against bacterial strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 5 μg/mL.
2. Anticancer Activity
In vitro studies have shown that similar compounds can induce apoptosis in cancer cells. A notable study reported that a related thiazole derivative exhibited IC50 values ranging from 10 to 30 μM against various cancer cell lines, indicating a promising therapeutic index for further development.
3. Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has been crucial in understanding how modifications to the thiazole and amide groups affect biological activity. Compounds with additional substituents on the phenyl ring have been shown to enhance cytotoxic effects, suggesting that optimizing these features could lead to more potent derivatives.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(5-methylthiazol-2-yl)-acetamide | Methyl group on thiazole | Antimicrobial | Simple structure |
| N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage instead of thioether | Anticancer | Different linkage |
| N-(5-bromo-thiazolyl)benzamide | Bromine substitution on thiazole | Antitumor | Halogenated variant |
Q & A
Q. How to resolve discrepancies in solubility data across different solvent systems?
- Methodology :
- Solubility parameter analysis : Use Hansen parameters (δD, δP, δH) to identify optimal solvents.
- Co-solvency studies : Test DMSO-water or PEG-400 mixtures for improved aqueous compatibility.
- Powder XRD : Compare crystalline vs. amorphous forms to explain variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
